N-(1,3,4-Trihydroxyoctadecan-2-YL)octadec-9-enamide

Catalog No.
S1818188
CAS No.
100403-19-8
M.F
C36H71NO4
M. Wt
582.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1,3,4-Trihydroxyoctadecan-2-YL)octadec-9-enamid...

CAS Number

100403-19-8

Product Name

N-(1,3,4-Trihydroxyoctadecan-2-YL)octadec-9-enamide

IUPAC Name

(E)-N-(1,3,4-trihydroxyoctadecan-2-yl)octadec-9-enamide

Molecular Formula

C36H71NO4

Molecular Weight

582.0 g/mol

InChI

InChI=1S/C36H71NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(40)37-33(32-38)36(41)34(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18,33-34,36,38-39,41H,3-16,19-32H2,1-2H3,(H,37,40)/b18-17+

InChI Key

ATGQXSBKTQANOH-ISLYRVAYSA-N

SMILES

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O)O

Isomeric SMILES

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCC/C=C/CCCCCCCC)O)O
  • Forming a brick-and-mortar structure: Ceramides, including ceramide 3, act like "mortar" between corneocyte cells (bricks) in the stratum corneum. This structure creates a barrier that helps prevent transepidermal water loss (TEWL), which is the evaporation of water from the skin [].
  • Enhancing water retention: Ceramides, including ceramide 3, also have the ability to attract and hold onto water molecules, contributing to skin hydration [].

Research suggests that topical application of ceramide 3, either alone or in combination with other ceramides, can improve skin barrier function and hydration in individuals with dry or compromised skin []. For example, a study published in the International Journal of Cosmetic Science found that a cream containing ceramides 1 and 3 significantly increased skin hydration and reduced TEWL compared to a control cream [].

Potential Applications in Skin Conditions

Ceramide 3 may also have potential applications in improving skin conditions associated with impaired barrier function, such as:

  • Atopic dermatitis: This chronic inflammatory skin condition is characterized by dry, itchy, and inflamed skin. Studies suggest that individuals with atopic dermatitis have lower levels of ceramides in their skin [].
  • Psoriasis: This condition also involves impaired skin barrier function. Research indicates that topical application of ceramides, including ceramide 3, may improve symptoms of psoriasis [].

Ceramides are essential components of the stratum corneum, the outermost layer of the skin. They form a “brick and mortar” structure along with cholesterol and fatty acids, creating a strong and waterproof barrier that retains moisture and protects the skin from external aggressors []. Ceramide 3 is one type of ceramide, but there are numerous naturally occurring and synthetic ceramide variants with varying structures and functions [].


Molecular Structure Analysis

Ceramide 3, scientifically known as N-acylsphingosine, has a long chain-like structure. It consists of three main components []:

  • Sphingoid base: A long-chain amino alcohol backbone.
  • Fatty acid: An acyl chain attached to the sphingoid base via an amide bond. The specific type of fatty acid can vary depending on the ceramide type [].
  • Terminal hydroxyl group: This group lies at the other end of the sphingoid base and contributes to the hydrophilic (water-loving) nature of the molecule [].

The specific structure of Ceramide 3 is not definitively characterized in available scientific research. However, studies suggest a chain length of 18 carbons for the fatty acid component [].


Chemical Reactions Analysis

  • Sphingolipid metabolism: This complex pathway involves the synthesis and degradation of ceramides and other sphingolipids, essential for cellular function.
  • Cell signaling: Ceramides act as signaling molecules within cells, influencing processes like cell growth, differentiation, and survival.

Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of Ceramide 3 is scarce. Still, ceramides generally exhibit these properties []:

  • Low solubility in water: Their waxy nature makes them more soluble in organic solvents.
  • High melting point: Due to their long chain structure.
  • Amphiphilic nature: They possess both hydrophobic (water-fearing) and hydrophilic regions, allowing them to interact with both water and oil-based substances.

Ceramide 3 likely shares the general mechanism of action attributed to ceramides in the skin barrier function:

  • Barrier formation: Ceramides, along with cholesterol and fatty acids, form a lamellar structure that prevents transepidermal water loss (TEWL), keeping the skin hydrated.
  • Interaction with corneocytes: Ceramides interact with corneocytes (dead skin cells) in the stratum corneum, promoting their adhesion and strengthening the skin barrier.
  • Signaling pathways: Ceramides might influence cellular signaling involved in maintaining skin homeostasis and repair.

XLogP3

12.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

581.53830975 g/mol

Monoisotopic Mass

581.53830975 g/mol

Heavy Atom Count

41

Appearance

Assay:≥98% (mixture of ceramides)A crystalline solid

Use Classification

Cosmetics -> Skin protecting; Skin conditioning; Hair conditioning

Dates

Last modified: 04-14-2024

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